1-(2-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
The synthesis of 1-(2-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-aminophenylhydrazine with difluoromethyl ketones under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods may involve the use of palladium-catalyzed annulation reactions, which offer high efficiency and selectivity .
Chemical Reactions Analysis
1-(2-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the difluoromethyl group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Scientific Research Applications
1-(2-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group allows for binding to active sites, while the difluoromethyl group enhances the compound’s stability and bioavailability. The pyrazole ring plays a crucial role in modulating the compound’s overall activity and selectivity .
Comparison with Similar Compounds
1-(2-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Aminophenyl)pyrrole: Used in the synthesis of pyrroloquinoxaline derivatives.
2-Aminobenzothiazole: Known for its medicinal importance and applications in synthetic organic chemistry.
4-Difluoromethyl quinazolinones: Synthesized using selective electrophilic fluorination techniques.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C11H9F2N3O2 |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2N3O2/c12-10(13)9-6(11(17)18)5-16(15-9)8-4-2-1-3-7(8)14/h1-5,10H,14H2,(H,17,18) |
InChI Key |
WRMUHWPFRKXLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C(=N2)C(F)F)C(=O)O |
Origin of Product |
United States |
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